3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione
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Overview
Description
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diketones: Using reagents like ammonia or primary amines.
Oxidative cyclization: Employing oxidizing agents to facilitate ring closure.
Industrial Production Methods
Industrial production methods might involve:
Batch processing: Where the compound is synthesized in discrete batches.
Continuous flow processing: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxides or other oxygenated derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potentially as a precursor for drug development.
Industry: In the production of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound interacts with.
Pathways involved: Including metabolic or signaling pathways that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-oxazine: Another oxazine derivative with different substitution patterns.
3,5-Dimethyl-1,3-thiazine: A sulfur-containing analog with similar structural features.
Uniqueness
3,5-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to its specific substitution pattern and the resulting chemical properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
916226-82-9 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3,5-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7(2)6(9)10-5(4)8/h3H,1-2H3 |
InChI Key |
IYZZHRHOWDOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)OC1=O)C |
Origin of Product |
United States |
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